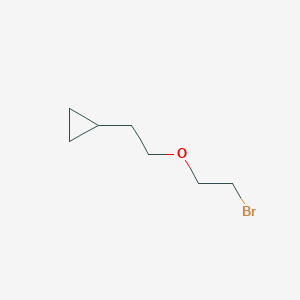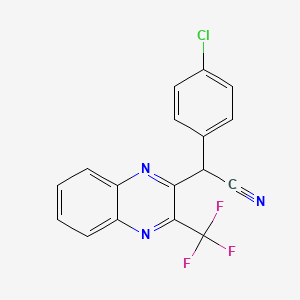
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .
Molecular Structure Analysis
If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . An older terminology of syn and anti was used to identify especially aldoximes according to whether the R group was closer or further from the hydroxyl .Chemical Reactions Analysis
Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines .Physical And Chemical Properties Analysis
In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Aplicaciones Científicas De Investigación
Organophosphate Antidotes
Oximes play a crucial role in treating organophosphate (OP) poisoning, a significant global health concern. OPs are toxic compounds found in pesticides and chemical warfare agents. Oximes act as reactivators for acetylcholinesterase (AChE), an enzyme inhibited by OPs. Among FDA-approved oxime-based antidotes, pralidoxime stands out as the sole drug in this category .
Antibiotics: Oxime-Based Cephalosporins
Cephalosporins, a class of β-lactam antibiotics, combat bacterial infections. Oxime-based cephalosporins have gained prominence due to their enhanced efficacy and broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Notable FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime .
Biological Motifs with Diverse Activities
Oximes exhibit diverse biological and pharmacological properties. They are known for their antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities. These hydroxy-imine derivatives have gained popularity as potential therapeutic agents .
Stabilization of Oxime Stereoisomers
Studies indicate that Z-isomers of oximes are more stable and predominant than E-isomers. Differential scanning calorimetry confirms that heating and melting of E-oximes readily yield the Z-oxime form .
Antifungal Properties
Certain oxime ethers have been evaluated for their antifungal activity against important human pathogens such as Candida albicans, Aspergillus fumigatus, Candida glabrata, Candida krusei, and Aspergillus flavus .
Anti-Inflammatory Potential
In murine microglial BV-2 cells, compound 1 (an oxime) significantly reduced lipopolysaccharide (LPS)-stimulated migration, IL-6 expression, and nitric oxide (NO) production. This anti-inflammatory effect holds promise for potential therapeutic applications .
Direcciones Futuras
Recent strategies in the development of oximes which are capable of crossing the blood-brain barrier to treat organophosphorus poisoning have been summarized . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .
Propiedades
IUPAC Name |
(NZ)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQBXMSMBXJAMG-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N\O)/C1)NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
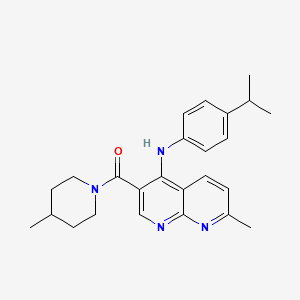
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
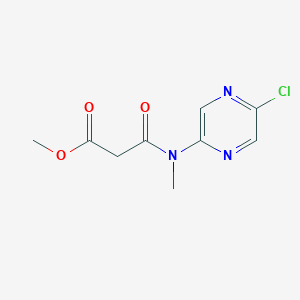
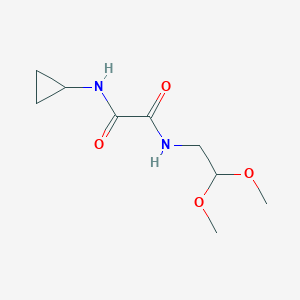

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)
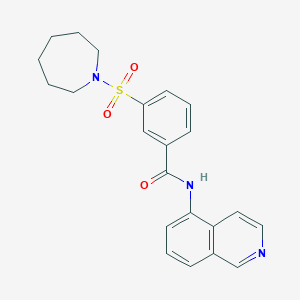


![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)
